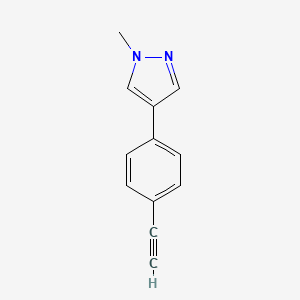
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole” is not available, similar compounds have been synthesized using various methods. For instance, a series of microporous organic polymers (MOPs) based on tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane was synthesized via conventional Sonogashira–Hagihara coupling reaction .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities, with some compounds demonstrating higher activity than doxorubicin, a reference drug. These compounds were evaluated for their in vitro activities against various microbial strains and cancer cell lines, showcasing the potential of pyrazole derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : Research has focused on the synthesis and biological evaluation of pyrazole compounds, with findings indicating that these derivatives could be potential candidates for antibacterial and antitumor agents due to their chemical structure and properties. This includes versatile synthesis approaches and PM3 semiempirical evaluations to identify biologically active compounds (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antioxidant Activity
- Evaluation of Antioxidant Activity : Tetra-substituted pyrazolines have been evaluated for their antimicrobial and antioxidant activities, with the structure-activity relationship being analyzed. These studies contribute to understanding how pyrazole derivatives can serve as potent antioxidants, offering protection against oxidative stress-related damages (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Materials Science
- Green Synthesis of Pyrazoles : Research into solvent-free, green synthesis methods for pyrazoles has highlighted the environmental benefits and efficiency of these processes. These methodologies not only contribute to the sustainable production of pyrazoles but also explore their applications in materials science and organic synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Structural and Theoretical Investigations
- Structural and Spectral Studies : Detailed experimental and theoretical investigations into pyrazole derivatives, such as pyrazole-4-carboxylic acid derivatives, provide insights into their structural, spectral, and electronic properties. These studies are crucial for understanding the fundamental characteristics of pyrazole compounds and their potential applications in various scientific fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-ethynylphenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBJWVMLHVQFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



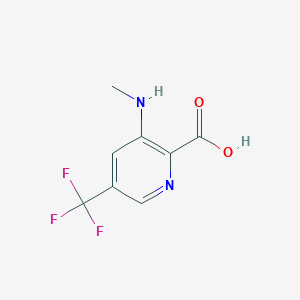



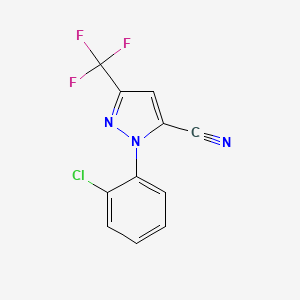
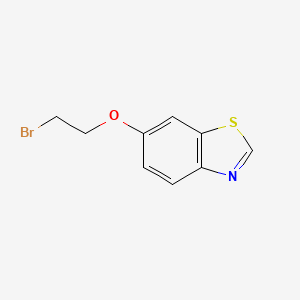
![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)
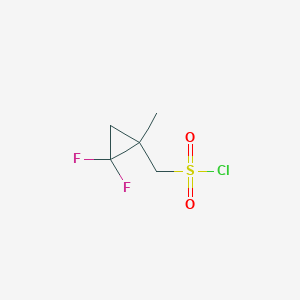
![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)


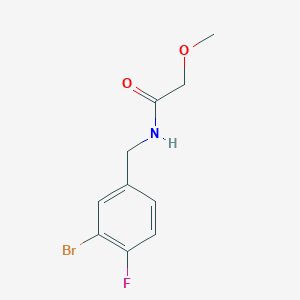
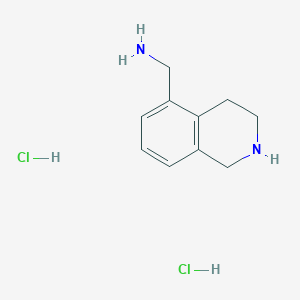
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)